molecular formula C16H27N3O3S B7027172 N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide

Cat. No.: B7027172
M. Wt: 341.5 g/mol
InChI Key: YXHZSWWFPUPKOU-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide is a complex organic compound featuring a thiazinane ring, a pyrrole ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-12(2)19-13(3)11-15(14(19)4)16(20)17-5-6-18-7-9-23(21,22)10-8-18/h11-12H,5-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHZSWWFPUPKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)NCCN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide involves multiple steps. One common method includes the reaction of 1-bromo-3-chloropropane with a thiazinane derivative in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction yields a cyclic sulfamoyl acetamide ester, which is then hydrolyzed using methanolic potassium hydroxide (KOH) to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide is unique due to its combination of a thiazinane ring and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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